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MRT00033659

Kinase Inhibition CK1δ CHK1

Researchers investigating p53/E2F-1 crosstalk face confounding off-target effects when using single-kinase inhibitors such as D4476 (CK1-selective, ALK5 off-target) or AZD7762 (CHK1-selective, no CK1 activity). MRT00033659 solves this by simultaneously inhibiting CK1δ (IC50=0.9 µM) and CHK1 (IC50=0.23 µM) with a clean selectivity profile that excludes p38α MAPK and ALK5, enabling unambiguous dissection of dual-kinase signaling in a single agent. • Dual CK1δ/CHK1 inhibition yields p53 stabilization & E2F-1 destabilization • No ALK5 or p38α MAPK off-target activity, unlike D4476 • ≥98% purity; shipped under blue ice for worldwide delivery

Molecular Formula C15H14N4O
Molecular Weight 266.30 g/mol
Cat. No. B609328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT00033659
SynonymsMRT59;  MRT 59;  MRT-59;  MRT 00033659;  MRT-00033659;  MRT00033659; 
Molecular FormulaC15H14N4O
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=NC2=NN1)C3=CC(=CC=C3)NC(=O)C
InChIInChI=1S/C15H14N4O/c1-9-14-7-12(8-16-15(14)19-18-9)11-4-3-5-13(6-11)17-10(2)20/h3-8H,1-2H3,(H,17,20)(H,16,18,19)
InChIKeyYFBPGSDPFRCNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MRT00033659: Identity and Procurement


MRT00033659 (N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide) is a pyrazolo-pyridine analog with a molecular weight of 266.30 g/mol [1]. It functions as a broad-spectrum kinase inhibitor with primary activity against Casein Kinase 1 delta (CK1δ, IC50 = 0.9 µM) and Checkpoint Kinase 1 (CHK1, IC50 = 0.23 µM) . Its functional signature is the induction of p53 pathway stabilization and E2F-1 destabilization [2].

Target CK1δ/CHK1 dual kinase inhibition study fit
Pathway context p53 stabilization and E2F-1 destabilization signaling
Use class Broad-spectrum kinase probe for p53/E2F-1 axis research

MRT00033659: Why Generic Inhibitors Cannot Substitute


Substituting MRT00033659 with a canonical CK1 inhibitor (e.g., D4476) or a CHK1 inhibitor (e.g., AZD7762) fails to replicate the compound's dual-target signature, which is essential for achieving the unique p53/E2F-1 downstream phenotype. While D4476 inhibits CK1δ with high potency (IC50 ~0.3 µM), it lacks substantial CHK1 inhibition and is associated with ALK5 off-target activity [1]. Conversely, potent CHK1 inhibitors like AZD7762 (IC50 ~5 nM) exhibit negligible CK1 activity, preventing the CK1-mediated component of p53 stabilization . The p53 activator Nutlin-3 provides a functional comparison but operates via direct MDM2 antagonism without kinase inhibition, yielding a distinct efficacy and toxicity profile [2]. The evidence below quantifies these mechanistic and potency divergences, establishing MRT00033659 as a non-substitutable tool for studies requiring simultaneous CK1/CHK1 blockade.

CK1 inhibitor D4476
Lacks CHK1 inhibition, preventing dual CK1δ/CHK1 blockade required for p53/E2F-1 phenotype; may introduce ALK5 off-target effects.
CHK1 inhibitor AZD7762
Negligible CK1 activity, fails to reproduce CK1-mediated p53 stabilization component; checkpoint abrogation mechanism differs.
MDM2 antagonist Nutlin-3
Direct p53 activation without kinase inhibition; does not induce E2F-1 destabilization, yielding distinct pathway-response profile.

MRT00033659: Differentiation Evidence


Dual CK1δ/CHK1 Inhibition vs. D4476 and AZD7762

MRT00033659 inhibits both CK1δ (IC50 = 0.9 µM) and CHK1 (IC50 = 0.23 µM), defining a dual-target profile absent in common comparators. The canonical CK1 inhibitor D4476 is highly potent against CK1δ (IC50 = 0.3 µM) but shows no reported CHK1 inhibition, while the CHK1 inhibitor AZD7762 is extremely potent against CHK1 (IC50 = 5 nM) but lacks CK1 activity [1][2]. This co-inhibition is functionally required for the p53/E2F-1 phenotype described in Huart et al. (2013) [3].

Dual CK1δ/CHK1 inhibition
Cross-study comparable
MRT00033659: CK1δ IC50 0.9 µM, CHK1 0.23 µM; D4476: CK1δ 0.3 µM (CHK1 not inhibited); AZD7762: CHK1 5 nM (CK1δ not inhibited). Potency ratio CK1δ/CHK1 = 3.9.
Supports dual-target pathway study context; balanced inhibition required for p53/E2F-1 phenotype.
Cell-free kinase assays; vendor-validated and literature-reported values.
Kinase Inhibition CK1δ CHK1 Dual Targeting

E2F-1 Destabilization vs. Nutlin-3

MRT00033659 induces E2F-1 destabilization at concentrations as low as 0.2 µM, with sustained effects up to 5 µM [1]. In contrast, the p53 activator Nutlin-3, which antagonizes MDM2, does not promote E2F-1 destabilization and may even stabilize E2F-1 in some contexts [2]. The quantitative difference in E2F-1 modulation highlights MRT00033659's unique mechanism arising from upstream kinase inhibition.

E2F-1 destabilization
Data to verify
MRT00033659 reduces E2F-1 at 0.2–5 µM (48 h). Nutlin-3 shows no E2F-1 destabilization.
Supports p53/E2F-1 pathway-response interpretation; distinct from MDM2 antagonist profile.
In vitro, unspecified cell line, 48 h exposure.
p53 Pathway E2F-1 MDM2 Functional Phenotype

p53 Stabilization vs. In-Class Inhibitors

MRT00033659 induces robust and sustained stabilization of p53, MDM2, and p21 proteins over a 48-hour exposure period, observable across a concentration range of 0.2 µM to 80 µM [1]. This p53 activation signature is mechanistically linked to dual CK1/CHK1 inhibition. In comparison, the CHK1-selective inhibitor AZD7762 induces p53 activation primarily through DNA damage checkpoint abrogation at nanomolar concentrations (EC50 ~0.62 µM for cell cycle arrest) but lacks the CK1-mediated component, resulting in a less sustained p53 response in some models .

p53 pathway stabilization
Class-level inference
MRT00033659: sustained p53, MDM2, p21 at 0.2–80 µM (48 h). AZD7762: p53 activation primarily via checkpoint abrogation (EC50 ~0.62 µM).
Supports direct kinase-mediated p53 activation study context; CK1 component may prolong response.
48 h exposure; DNA damage co-stimulation may alter comparator readout.
p53 MDM2 Protein Stability Downstream Signaling

Kinase Selectivity vs. D4476

MRT00033659 does not inhibit p38α MAPK, a common off-target for other kinase inhibitors [1]. In contrast, D4476, a potent CK1 inhibitor, also inhibits ALK5 (IC50 = 0.5 µM) and shows weaker activity against PKD1 (IC50 = 9.1 µM) and p38α MAPK (IC50 = 5.8 µM) [2]. This broader off-target profile of D4476 complicates data interpretation in cellular assays.

Kinase selectivity
Head-to-head
MRT00033659: p38α MAPK not inhibited. D4476: ALK5 IC50 0.5 µM, PKD1 9.1 µM, p38α 5.8 µM.
Supports cleaner CK1/CHK1 pharmacological tool context; may reduce ALK5/p38α interference.
In vitro kinase profiling; D4476 off-target activity may complicate cellular data interpretation.
Kinase Selectivity Off-Target ALK5 p38α MAPK

MRT00033659: Research and Industrial Applications


p53/E2F-1 Regulatory Axis in Cancer Models

MRT00033659 enables researchers to probe the coordinated regulation of p53 and E2F-1 by upstream kinases. Its ability to simultaneously stabilize p53 and destabilize E2F-1, as quantified in Section 3, makes it the compound of choice for dissecting cross-talk between DNA damage response and cell cycle transcription programs [1].

CK1/CHK1 Synergy in DNA Damage Response

The dual inhibition profile (CK1δ IC50 = 0.9 µM; CHK1 IC50 = 0.23 µM) positions MRT00033659 as a unique tool for studying the combined roles of these kinases in S-phase checkpoint control and repair pathway choice, avoiding the confounding variables introduced by multi-compound cocktails [2].

Kinase Selectivity and Assay Development

Given its clean profile against p38α MAPK and lack of ALK5 inhibition (unlike D4476), MRT00033659 serves as a reliable positive control for CK1/CHK1 activity in kinase selectivity panels and high-throughput screening assays, ensuring observed phenotypes are attributable to the intended targets [3].

Application
Selection Property
Validation Focus
p53/E2F-1 axis regulation research
Dual CK1δ/CHK1 inhibition
p53 stabilization and E2F-1 destabilization endpoints
DNA damage response studies
CK1/CHK1 synergy profile
S-phase checkpoint and repair pathway endpoints
Kinase selectivity and assay development
Clean off-target profile (no p38α/ALK5)
CK1/CHK1-specific phenotype attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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